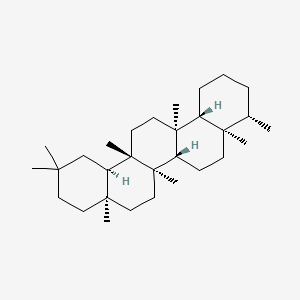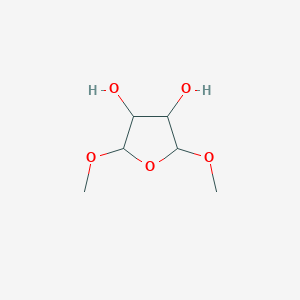
Ethyl 2,2'-bipyridine-4-carboxylate
Overview
Description
Ethyl 2,2’-bipyridine-4-carboxylate is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2-position, with an ethyl ester group attached to the 4-position of one of the pyridine rings. Bipyridine derivatives are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2’-bipyridine-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of bipyridine derivatives, including ethyl 2,2’-bipyridine-4-carboxylate, often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2’-bipyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; anhydrous ether, room temperature.
Substitution: Nucleophiles like amines or thiols; solvents such as ethanol or acetonitrile, temperatures ranging from 25°C to 80°C.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Bipyridine alcohols.
Substitution: Functionalized bipyridine derivatives.
Scientific Research Applications
Ethyl 2,2’-bipyridine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,2’-bipyridine-4-carboxylate primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal ion and the reaction context.
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the ester group, making it less versatile in functionalization.
4,4’-Bipyridine: Has the nitrogen atoms in the 4-position, leading to different coordination properties.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of an ester, affecting its solubility and reactivity.
Uniqueness: Ethyl 2,2’-bipyridine-4-carboxylate is unique due to the presence of the ethyl ester group, which enhances its solubility in organic solvents and allows for further functionalization. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
ethyl 2-pyridin-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-8-15-12(9-10)11-5-3-4-7-14-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWUYLHBCINFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate](/img/structure/B3272019.png)
![Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate](/img/structure/B3272026.png)
![5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3272029.png)
![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
